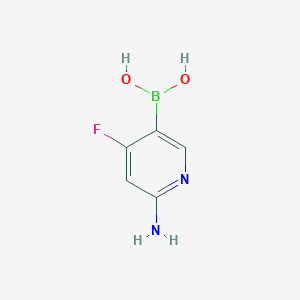

(6-Amino-4-fluoropyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(6-amino-4-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BFN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQNLEGRQYIOIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1F)N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304634-61-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304634-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

The Role of Pyridinylboronic Acids in Organic Synthesis

Pyridinylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis. chemicalbook.com Their primary utility lies in their role as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nbinno.comsigmaaldrich.com This powerful carbon-carbon bond-forming reaction allows for the efficient and selective construction of complex molecules. nbinno.com The pyridine (B92270) motif, when introduced into a molecule via a pyridinylboronic acid, can significantly influence the final product's electronic properties, solubility, and biological interactions. nbinno.com This makes them highly valuable in the synthesis of pharmaceuticals and advanced materials. chemicalbook.comnbinno.com

The Significance of Fluorinated Heterocycles As Synthetic Intermediates

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in the design of bioactive compounds and are present in a large percentage of all synthetic drugs. tandfonline.com The incorporation of fluorine into these heterocyclic structures has become a key strategy in medicinal chemistry. tandfonline.comnumberanalytics.com Fluorine's unique properties, such as its high electronegativity and small size, can dramatically alter a molecule's physical, chemical, and biological characteristics. numberanalytics.com

Introducing fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, which can slow down metabolic processes and increase a drug's half-life. tandfonline.comtandfonline.com

Improved Bioavailability: Fluorine can modulate the acidity or basicity of nearby functional groups, which can improve a drug's absorption and distribution in the body. tandfonline.comnih.gov

Increased Binding Affinity: The strategic placement of fluorine atoms can lead to stronger interactions with biological targets. tandfonline.com

Modified Lipophilicity: Fluorination can alter a molecule's solubility in fats and oils, which can affect its ability to cross cell membranes. numberanalytics.commdpi.com

Given these advantages, it is not surprising that approximately 20-30% of all pharmaceuticals contain fluorine. numberanalytics.com The development of fluorinated heterocycles continues to be a major focus in the quest for more effective and safer drugs. numberanalytics.com

The Unique Structural Attributes of the 6 Amino 4 Fluoropyridin 3 Yl Boronic Acid Scaffold

(6-Amino-4-fluoropyridin-3-yl)boronic acid possesses a unique combination of functional groups that make it a particularly useful synthetic building block. The pyridine (B92270) ring itself is a key structural feature in many biologically active compounds. The strategic placement of the amino, fluoro, and boronic acid groups on this ring system provides multiple points for chemical modification and interaction.

Key Structural Features:

| Functional Group | Position on Pyridine Ring | Significance |

| Boronic Acid | 3-position | Enables participation in cross-coupling reactions like the Suzuki-Miyaura coupling. |

| Fluoro | 4-position | Can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final molecule. |

| Amino | 6-position | Provides a site for further chemical reactions and can act as a hydrogen bond donor, influencing molecular interactions. |

This specific arrangement of functional groups allows chemists to introduce a fluorinated aminopyridine moiety into a target molecule with a high degree of control. This is particularly valuable in the design of compounds that can interact with specific biological targets.

Research Applications and Methodological Impact

General Synthetic Approaches to Aminofluoropyridinylboronic Acids

The introduction of a boronic acid functional group onto an aminofluoropyridine scaffold is typically achieved by creating a nucleophilic carbon center on the pyridine (B92270) ring, which can then react with an electrophilic boron source. The two primary strategies for generating the requisite organometallic intermediate are directed ortho-metallation and lithium-halogen exchange.

Directed ortho-metallation (DoM) is a powerful method for the regioselective deprotonation of aromatic and heteroaromatic rings. wikipedia.org The strategy utilizes a "directed metalation group" (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent, typically an alkyllithium like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi). wikipedia.orgbaranlab.org This coordination brings the strong base into proximity with the proton at the ortho position, facilitating its removal and the formation of a stabilized aryllithium intermediate. wikipedia.org

In the context of aminopyridines, the amino group or a protected derivative (e.g., an amide) can serve as a DMG. organic-chemistry.org The Lewis basic heteroatom of the DMG interacts with the Lewis acidic lithium of the organolithium reagent, directing deprotonation to the adjacent C-H bond. baranlab.org This approach offers high regioselectivity, often favoring ortho-substitution over other positions that might be activated by traditional electrophilic aromatic substitution rules. wikipedia.org The resulting organolithium species is then quenched with an electrophile, in this case, a borate (B1201080) ester, to form the C-B bond.

Table 1: Key Features of Directed ortho-Metallation (DoM)

| Feature | Description |

|---|---|

| Mechanism | Coordination of an organolithium reagent to a Directed Metalation Group (DMG), followed by deprotonation of the adjacent ortho-position. wikipedia.org |

| Directing Groups (DMGs) | Functional groups with Lewis basic heteroatoms (e.g., -NR₂, -CONR₂, -OR). organic-chemistry.org |

| Organolithium Reagents | Strong alkyl bases such as n-BuLi, sec-BuLi, or t-BuLi. baranlab.org |

| Key Advantage | High regioselectivity for functionalization at the position ortho to the DMG. wikipedia.org |

Lithium-halogen exchange is an alternative and often faster method for generating organolithium intermediates. harvard.edu This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an aromatic ring with a lithium atom from an organolithium reagent. princeton.edu The reaction is extremely rapid, even at very low temperatures (e.g., -78 °C), and its rate generally follows the trend I > Br >> Cl. princeton.edu

For the synthesis of aminofluoropyridinylboronic acids, this protocol requires a precursor that is halogenated at the desired position for borylation (the 3-position in this case). Treatment of a 3-halo-6-amino-4-fluoropyridine with an alkyllithium reagent results in the formation of a 3-lithiated intermediate. This species is then trapped with a borate ester to yield the corresponding boronate ester, which upon hydrolysis affords the target boronic acid. nih.gov A significant advantage of this method is that the position of the boronic acid group is predetermined by the position of the halogen in the precursor. acs.org

Table 2: Characteristics of Lithium-Halogen Exchange

| Characteristic | Details |

|---|---|

| Reaction | R-X + R'-Li ⇌ R-Li + R'-X (where X = Br, I). princeton.edu |

| Speed | Extremely fast, often occurring within minutes at low temperatures. harvard.edu |

| Substrates | Aryl or vinyl halides. harvard.edu |

| Stereochemistry | For vinyl halides, the exchange typically proceeds with retention of configuration. harvard.edu |

| Application | Formation of organolithium reagents that are subsequently quenched with electrophiles like borate esters. nih.gov |

The synthesis of this compound presents a regiochemical challenge due to the presence of three different positions on the pyridine ring (C-2, C-3, and C-5). The directing effects of both the amino and fluoro substituents must be considered.

Amino Group: The amino group (or its protected form) is a potent directed metalation group, favoring lithiation at the adjacent C-5 position.

Fluoro Group: Fluorine is a weaker ortho-directing group but strongly activates the adjacent C-H bonds through its inductive electron-withdrawing effect. It can direct metallation to either the C-3 or C-5 position.

Given these competing influences, a directed ortho-metallation approach on 6-amino-4-fluoropyridine itself would likely lead to a mixture of products, with a potential preference for lithiation at C-5 due to the stronger directing ability of the amino group. Therefore, to achieve selective boronation at the C-3 position, a lithium-halogen exchange strategy using a 3-bromo or 3-iodo precursor is the more reliable and commonly employed method. This pre-functionalization ensures that the organolithium intermediate is formed exclusively at the desired carbon, thereby guaranteeing the regioselective formation of the boronic acid at the C-3 position.

Precursor Synthesis and Halogenation Patterns for 6-Amino-4-fluoropyridines

The synthesis of the key precursor, a halogenated 6-amino-4-fluoropyridine, is a critical step. The synthesis often begins with commercially available substituted pyridines. One common route involves the nucleophilic aromatic substitution (SNAr) of a polyhalogenated pyridine. For instance, reaction of a di- or tri-halopyridine with an ammonia (B1221849) source can introduce the amino group. Subsequent fluorination can sometimes be achieved via halogen-exchange (Halex) reactions. researchgate.net

Direct halogenation of aminopyridines is another important strategy. The amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. researchgate.net However, direct halogenation can sometimes lead to mixtures of products or over-halogenation. acs.orgjyu.fi To control the regioselectivity, protecting the amino group (e.g., as an acetamide) can modulate its activating strength and steric bulk. researchgate.net The choice of halogenating agent (e.g., N-bromosuccinimide, N-iodosuccinimide) and reaction conditions are optimized to favor the introduction of a single halogen atom at the desired position. For the synthesis of this compound, a precursor like 3-bromo-6-amino-4-fluoropyridine is required.

Optimization of Boronic Acid Formation from Respective Organometallic Intermediates

Once the 3-lithiated 6-amino-4-fluoropyridine intermediate is generated, the final step is its conversion to the boronic acid. This is a two-stage process involving quenching with a borate ester followed by hydrolysis.

Borate esters, such as trimethyl borate B(OMe)₃ or triisopropyl borate B(Oi-Pr)₃, serve as the electrophilic source of boron. wikipedia.org The organolithium intermediate, a potent nucleophile, attacks the electron-deficient boron atom of the borate ester. This addition forms a tetracoordinate borate complex. google.com Typically, only one of the three alkoxy groups is displaced by the aryl group from the organolithium reagent. The reaction is performed at low temperatures to prevent multiple additions of the organolithium to the boron center, which would lead to undesired byproducts. google.com

The resulting boronate ester is not typically isolated but is subjected to aqueous acidic workup in the next step. wikipedia.org This hydrolysis cleaves the remaining two alkoxy groups, yielding the final boronic acid product. wikipedia.org The choice of borate ester can influence reaction efficiency, with bulkier esters like triisopropyl borate sometimes offering better control by sterically hindering multiple additions.

Table 3: Common Reagents in Boronic Acid Synthesis

| Reagent | Formula | Role |

|---|---|---|

| n-Butyllithium | n-BuLi | Organometallic base for deprotonation or Li-Halogen exchange. wikipedia.org |

| Trimethyl Borate | B(OCH₃)₃ | Electrophilic boron source for quenching organolithium intermediates. wikipedia.org |

| Triisopropyl Borate | B(Oi-Pr)₃ | Alternative, bulkier electrophilic boron source. |

Influence of Reaction Conditions on Yield and Purity

The synthesis of this compound is a multi-step process where the final borylation step is critically dependent on precise reaction conditions to ensure optimal yield and purity. The most common synthetic route involves the directed ortho-metalation (DoM) of a protected 2-amino-4-fluoropyridine (B1287999) derivative, followed by quenching with a boron electrophile. wikipedia.orgbaranlab.orgharvard.edu The amino group acts as a powerful directed metalation group (DMG), guiding the deprotonation to the adjacent C3 position. wikipedia.orgscispace.com Key parameters such as the choice of base, solvent, temperature, and reaction time have a profound impact on the outcome.

Choice of Base and Solvent: The selection of the organolithium base is crucial. Strong, non-nucleophilic bases are required to achieve efficient deprotonation without competing nucleophilic addition to the electron-deficient pyridine ring. harvard.eduresearchgate.net Sterically hindered bases like Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred. The use of alkyllithiums such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) is also common, often in the presence of an additive.

Additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can chelate the lithium ion, breaking down organolithium aggregates and increasing the basicity and reactivity of the reagent, leading to faster and more complete lithiation at lower temperatures. baranlab.org The choice of solvent also plays a significant role; ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are standard as they effectively solvate the lithium species. Reactions in non-coordinating solvents like hexane (B92381) may proceed differently and can influence the aggregation state and chemoselectivity of the base. researchgate.net

Temperature Control: Strict temperature control is paramount throughout the process. The initial lithiation step is typically conducted at very low temperatures, commonly -78 °C, to prevent side reactions. harvard.edunih.gov These can include decomposition of the organolithium reagent, reaction with the fluoro substituent, or loss of regioselectivity. Similarly, the subsequent quench with the borylating agent, such as triisopropyl borate [B(OiPr)₃] or trimethyl borate [B(OMe)₃], must also be performed at low temperatures to minimize the formation of over-borylated byproducts or triarylboranes. mdpi.comorganic-chemistry.org Allowing the reaction to warm prematurely can drastically reduce the yield of the desired boronic acid.

Reaction Time and Quenching: The duration of the lithiation step must be sufficient to ensure complete deprotonation, but not so long as to promote decomposition. The subsequent electrophilic quench with the borate ester is typically rapid. After the addition of the borate ester, the reaction mixture forms a boronate ester intermediate, which is then hydrolyzed under acidic conditions during aqueous workup to yield the final this compound. The pH and duration of this hydrolysis step can also affect the final purity and ease of isolation.

The following interactive table summarizes the expected influence of key reaction parameters on the synthesis.

| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |

|---|---|---|---|---|

| Temperature | Optimal (-78 °C) | High | High | Minimizes side reactions and decomposition of the lithiated intermediate. |

| Too High (> -40 °C) | Low | Low | Promotes side reactions, loss of regioselectivity, and potential nucleophilic attack on the ring. | |

| Base | Strong, Hindered (e.g., LDA) | High | High | Ensures efficient and regioselective deprotonation without nucleophilic addition. harvard.edu |

| Less Hindered (e.g., n-BuLi w/o TMEDA) | Moderate to Low | Low | Increased risk of competing nucleophilic addition to the pyridine ring. researchgate.net | |

| Solvent | Ethereal (e.g., THF) | High | High | Effectively solvates the lithium cation, promoting the desired reaction pathway. |

| Non-polar (e.g., Hexane) | Variable | Variable | Alters the aggregation and reactivity of the organolithium base, potentially leading to lower selectivity. researchgate.net |

Advanced Derivatization Techniques for this compound

This compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups—the boronic acid, the primary amine, and the fluoro substituent—can be selectively modified through various derivatization techniques.

Conversion to Boronate Esters and Other Boron Derivatives

The boronic acid moiety is readily converted into more stable and often more synthetically useful derivatives, primarily boronate esters. nih.gov This transformation is typically achieved by reacting the boronic acid with a 1,2- or 1,3-diol.

Boronate Ester Formation: The most common derivatization is the formation of a cyclic pinacol (B44631) boronate ester. This is accomplished by reacting this compound with pinacol (2,3-dimethyl-2,3-butanediol) in a suitable solvent. organic-chemistry.orgnih.gov The reaction is an equilibrium that can be driven to completion by removing the water formed, for instance, by azeotropic distillation. These esters are generally stable, crystalline solids that are easier to handle and purify than the parent boronic acids. They are widely used in cross-coupling reactions like the Suzuki-Miyaura coupling.

Another common derivative is the N-methyldiethanolamine (MIDA) boronate ester, which offers exceptional stability and is often used for the slow release of the boronic acid under specific reaction conditions.

The following table outlines typical conversions to common boron derivatives.

| Derivative Type | Reagent | Typical Conditions | Properties of Derivative |

|---|---|---|---|

| Pinacol Boronate Ester | Pinacol | Solvent (e.g., Toluene, Dioxane), heat, removal of water | Stable, crystalline solid; compatible with chromatography; widely used in Suzuki couplings. nih.gov |

| Trifluoroborate Salt | Potassium Hydrogen Fluoride (B91410) (KHF₂) | Aqueous Methanol (B129727), rt | Highly stable, crystalline salt; often shows enhanced reactivity in cross-coupling reactions. organic-chemistry.org |

| MIDA Boronate Ester | N-methyldiethanolamine | Solvent (e.g., DMSO), heat | Extremely stable to purification and inert to many reaction conditions; releases the free boronic acid under mild aqueous basic conditions. |

Functional Group Interconversions on the Pyridine Ring

The amino and fluoro groups on the pyridine ring of this compound can be chemically transformed to introduce new functionalities, a process known as functional group interconversion (FGI). solubilityofthings.comic.ac.uk

Reactions of the Amino Group: The primary amino group is a versatile handle for further modification.

Diazotization: The amino group can be converted to a diazonium salt using sodium nitrite (B80452) in a strong acid (e.g., HBF₄, HCl) at low temperatures. thieme-connect.de This diazonium intermediate is highly useful as it can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce groups such as -Cl, -Br, -I, -CN, or -OH.

Acylation: The amine can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This is a common strategy for protecting the amino group or for building more complex structures.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides, though over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary or tertiary amines.

Reactions of the Fluoro Group: The fluorine atom at the C4 position is attached to an electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.de

Nucleophilic Aromatic Substitution (SNAr): The fluoro group can be displaced by strong nucleophiles. For example, heating with sodium methoxide (B1231860) in methanol would yield the corresponding 4-methoxy derivative. Similarly, reaction with other nucleophiles like amines (e.g., pyrrolidine) or thiols can introduce different substituents at the C4 position. The reactivity is enhanced by the electron-withdrawing nature of the boronic acid (or boronate ester) group at the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. researchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. libretexts.org For nitrogen-containing heterocyclic compounds like this compound, this reaction is of particular importance for the synthesis of complex molecules with applications in pharmaceuticals and materials science. nih.govorganic-chemistry.org

The general mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org The cycle begins with the oxidative addition of the organic halide to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step often facilitated by a base. youtube.comyoutube.com Finally, reductive elimination from the palladium(II) complex yields the desired cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org

The Suzuki-Miyaura reaction has proven to be a versatile method for creating biaryl compounds and other conjugated systems. researchgate.net The use of boronic acids is advantageous due to their stability, low toxicity, and the ease of removal of boron-containing byproducts. organic-chemistry.org However, the reactivity of nitrogen-containing heterocycles in these reactions can be challenging. researchgate.net

Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to enhance the reactivity of the catalyst. libretexts.org Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have been shown to be effective for the coupling of challenging substrates, including heteroaryl boronic acids. mdpi.comresearchgate.net The steric bulk of these ligands can promote the formation of monoligated palladium complexes, which are often more reactive in the oxidative addition step. nih.gov Furthermore, the electron-donating nature of these ligands can increase the electron density on the palladium center, facilitating the oxidative addition of aryl halides. libretexts.org

Recent advancements have led to the development of highly active catalyst systems that are not inhibited by the presence of basic aminopyridines. organic-chemistry.org For instance, catalysts based on dialkylbiphenylphosphine ligands have demonstrated high efficiency in the coupling of aminoheteroaryl halides with heteroaryl boronic acids. organic-chemistry.org The rational design of reaction parameters, including the use of sterically demanding and electron-rich phosphine ligands, is key to achieving high catalyst activity. nih.gov

Table 1: Common Catalyst Systems for Suzuki-Miyaura Coupling of Nitrogen-Containing Heterocycles

| Catalyst Precursor | Ligand | Key Features |

| Pd₂(dba)₃ | SPhos | Highly active for heteroaryl couplings, effective for challenging substrates. mdpi.comresearchgate.net |

| Pd(OAc)₂ | Buchwald Ligands (e.g., XPhos) | Broad substrate scope, good for sterically hindered and electron-deficient partners. researchgate.net |

| Pd(dppf)Cl₂ | dppf | Effective for a range of Suzuki couplings. cdnsciencepub.com |

| Pd/PCy₃ | PCy₃ | Versatile for nitrogen heterocycles, tolerates unprotected functional groups. organic-chemistry.org |

The versatility of this compound is demonstrated by its ability to couple with a wide range of aryl and heteroaryl halides. This broad substrate scope is crucial for the synthesis of diverse molecular architectures. Generally, the reactivity of the halide partner follows the order I > Br > Cl, which is consistent with the bond dissociation energies. libretexts.org However, with the development of advanced catalyst systems, even less reactive aryl chlorides can be effectively coupled. organic-chemistry.orgnih.gov

Studies have shown successful couplings with various substituted aryl bromides and chlorides, including those with both electron-donating and electron-withdrawing groups. For instance, couplings with 4-bromoanisole (B123540) and 3,5-(bis-trifluoromethyl)bromobenzene have been achieved in good yields. nih.gov Ortho-substituted aryl halides, which can be challenging due to steric hindrance, have also been successfully coupled. nih.gov

The reaction is not limited to carbocyclic aryl halides; various heteroaryl halides are also suitable coupling partners. This allows for the synthesis of biheteroaryl compounds, which are prevalent in many biologically active molecules. nih.gov For example, the coupling of pyridyl boronates with partners like 3-chloropyridine (B48278) has been reported to proceed in excellent yield. nih.gov

Table 2: Examples of Aryl and Heteroaryl Halide Coupling Partners

| Halide Partner | Catalyst System | Yield (%) | Reference |

| 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | 74 | nih.gov |

| 3,5-(Bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | 82 | nih.gov |

| 2-Chloro-p-xylene | Pd₂(dba)₃ / Ligand 1 | 70 | nih.gov |

| 3-Chloropyridine | Pd₂(dba)₃ / Ligand 1 | Excellent | nih.gov |

| 4-Chlorobenzonitrile | Not Specified | 49-73 | nih.gov |

Nitrogen-containing heterocycles present unique challenges in palladium-catalyzed cross-coupling reactions. researchgate.net The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, leading to catalyst inhibition or deactivation. researchgate.net This is particularly problematic for substrates with unprotected amino groups or multiple nitrogen atoms. nih.govresearchgate.net Additionally, electron-deficient heteroaryl boron derivatives can exhibit slow rates of transmetalation and are often prone to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom. nih.govresearchgate.net

Several strategies have been developed to overcome these challenges. The use of highly active and robust catalyst systems is a primary approach. rsc.org Ligands that are both sterically demanding and electron-rich can shield the palladium center and promote the desired catalytic cycle over inhibitory pathways. nih.gov

Another effective strategy is the modification of the boronic acid itself. For example, converting boronic acids to their corresponding trifluoroborate salts or boronate esters can enhance their stability and reduce the rate of protodeboronation. organic-chemistry.orgresearchgate.net Potassium heteroaryltrifluoroborates have been shown to be excellent coupling partners, often providing higher yields and demonstrating greater stability than the corresponding boronic acids. nih.gov The "slow-release" strategy, where a masking reagent protects the boronic acid from degradation while allowing for its controlled release into the reaction, is another method to mitigate side reactions. researchgate.net

Careful optimization of reaction conditions, such as the choice of base and solvent, is also crucial. rsc.org For instance, using a weaker base or anhydrous conditions can sometimes suppress protodeboronation. researchgate.net

The electronic and steric properties of the coupling partners significantly influence the efficiency of the Suzuki-Miyaura reaction. Electron-deficient aryl halides are generally more reactive towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. mdpi.com This can lead to higher reaction rates and yields when coupling with this compound.

Conversely, steric hindrance can pose a significant challenge. numberanalytics.com Bulky substituents on either the boronic acid or the halide partner can impede the approach of the reactants to the catalyst, slowing down the reaction. numberanalytics.comresearchgate.net This is particularly relevant for ortho-substituted aryl halides. However, the development of specialized ligands, often bulky themselves, has enabled the successful coupling of sterically demanding substrates. researchgate.net For example, catalyst systems that are effective for the synthesis of tetra-ortho-substituted biaryls have been reported. researchgate.net In some cases, steric hindrance can be exploited to achieve selective reactions. For instance, bulky substituents on a pyridine ring can sterically shield the nitrogen atom, preventing catalyst poisoning, or can influence the regioselectivity of the reaction. acs.org

Table 3: Impact of Electronic and Steric Effects on Coupling Efficiency

| Coupling Partner Characteristics | Effect on Reaction | Rationale |

| Electron-deficient halide | Increased efficiency | Facilitates oxidative addition. mdpi.com |

| Electron-rich halide | Decreased efficiency | Slower oxidative addition. mdpi.com |

| Sterically hindered (ortho-substituted) halide | Decreased efficiency | Hinders approach to the catalyst. numberanalytics.comresearchgate.net |

| Bulky ligand | Increased efficiency for hindered substrates | Promotes reductive elimination and can overcome steric barriers. researchgate.net |

The choice of solvent and the use of additives can have a profound impact on the outcome of the Suzuki-Miyaura coupling of this compound. The solvent not only dissolves the reactants but can also influence the stability of the catalytic species and the rates of the individual steps in the catalytic cycle. researchgate.net Common solvents for Suzuki couplings include ethereal solvents like dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF. rsc.orgresearchgate.net

Aqueous solvent systems are often employed, as water can play a beneficial role in the transmetalation step. nih.govresearchgate.net The presence of water can facilitate the formation of a palladium-hydroxo complex, which is believed to be a key intermediate in the transmetalation process. cdnsciencepub.com Water can also improve the solubility of inorganic bases like potassium carbonate or potassium phosphate (B84403). nih.gov

Additives can be used to further optimize the reaction. For example, the addition of halide salts has been reported to be beneficial in some cross-couplings, potentially by forming a more reactive palladium 'ate' complex. cdnsciencepub.com The choice of base is also critical, with common bases including carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). youtube.comyoutube.com The strength and nature of the base can influence the rate of transmetalation and the extent of side reactions like protodeboronation. libretexts.org For instance, potassium phosphate (K₃PO₄) is often a good choice for coupling nitrogen-containing heterocycles. organic-chemistry.org

Table 4: Common Solvents and Bases in Suzuki-Miyaura Couplings of Heterocycles

| Solvent System | Common Base(s) | Rationale/Advantages |

| Dioxane/Water | K₃PO₄, K₂CO₃ | Good solubility for many substrates; water can aid transmetalation. organic-chemistry.orgnih.gov |

| Toluene | K₃PO₄ | Aprotic solvent, can be run under anhydrous conditions if needed. nih.gov |

| n-Butanol/Water | Not Specified | Good solubility for reactants and catalyst. nih.gov |

| THF | NaOH, TlOH | Strong bases can be effective in this solvent. libretexts.org |

Other Palladium-Catalyzed C-C and C-N Bond Forming Reactions (e.g., Stille, Sonogashira, Negishi)

While no specific examples utilizing this compound in Stille, Sonogashira, or Negishi cross-coupling reactions have been documented in the surveyed literature, its structural motifs suggest potential utility in these transformations. Generally, pyridylboronic acids can participate in palladium-catalyzed C-C bond formation.

Stille Coupling: In a hypothetical Stille coupling, this compound would first need to be converted to its corresponding organostannane derivative. This could then be coupled with an organic halide or triflate in the presence of a palladium catalyst. The electron-donating amino group and the electron-withdrawing fluorine atom on the pyridine ring would be expected to influence the transmetalation and reductive elimination steps of the catalytic cycle.

Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. For this compound to participate directly, it would likely need to be converted to the corresponding 3-halopyridine derivative first. Alternatively, if used as the boronic acid, it would be participating in a Suzuki-type reaction, not a Sonogashira coupling. The presence of the amino group could potentially interfere by coordinating with the palladium or copper catalysts, possibly requiring protective group strategies.

Negishi Coupling: The Negishi coupling employs an organozinc reagent, which would need to be prepared from a halogenated precursor of the (6-Amino-4-fluoropyridin-3-yl) moiety. This organozinc species would then react with an organic halide under palladium catalysis. Negishi couplings are known for their high functional group tolerance, which might be advantageous given the amino and fluoro substituents.

A summary of hypothetical reaction partners is presented in Table 1.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Hypothetical Partner for (6-Amino-4-fluoropyridin-3-yl) moiety | Catalyst System (Typical) |

|---|---|---|

| Stille | Organotin Reagent (from halide) + Aryl/Vinyl Halide | Pd(PPh₃)₄ or similar Pd(0) complex |

| Sonogashira | 3-Halogenated Pyridine + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base |

Copper-Catalyzed C-Heteroatom Cross-Coupling Reactions

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or alcohol. This reaction is a plausible pathway for the functionalization of this compound.

In the absence of specific literature for this compound, the general scope of the Chan-Lam coupling suggests it would be reactive towards a variety of nitrogen and oxygen nucleophiles.

Nitrogen Nucleophiles: Anilines, primary and secondary aliphatic amines, amides, and heterocycles like imidazoles and pyrazoles are all potential coupling partners. The reaction would lead to the formation of the corresponding N-substituted 6-amino-4-fluoropyridines.

Oxygen Nucleophiles: Phenols and aliphatic alcohols could serve as oxygen nucleophiles, resulting in the formation of aryl or alkyl ethers, respectively.

The electronic properties of the nucleophile would likely influence the reaction efficiency. Electron-rich anilines and phenols are generally more reactive in Chan-Lam couplings.

The mechanism of the Chan-Lam coupling is thought to involve a Cu(II) catalyst. The proposed catalytic cycle begins with the coordination of the nucleophile (amine or alcohol) to the Cu(II) center. This is followed by transmetalation of the aryl group from the boronic acid to the copper, forming an aryl-Cu(II) intermediate. Subsequently, a key step is the reductive elimination from a transient Cu(III) species, formed via oxidation, which generates the desired C-N or C-O bond and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle. The amino group on the pyridine ring of this compound could potentially influence the rate of these steps through its electronic and coordinating effects.

A common side reaction in metal-catalyzed reactions of boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. In copper-catalyzed reactions, oxidative degradation pathways can also occur. Strategies to mitigate these unwanted processes include:

Control of Reaction Conditions: Careful optimization of solvent, base, temperature, and reaction time can minimize degradation.

Use of Ligands: The addition of specific ligands can stabilize the copper catalyst and modulate its reactivity, potentially suppressing side reactions.

Additives: The use of additives like molecular sieves to remove water can sometimes prevent protodeboronation.

Chan-Lam Coupling and its Variants

Non-Catalytic Transformations and Functional Group Reactivity

The this compound molecule possesses several reactive sites that could undergo non-catalytic transformations.

Amino Group: The 6-amino group is a nucleophilic site and can undergo reactions typical of primary aromatic amines, such as acylation, sulfonylation, and diazotization followed by subsequent transformations (e.g., Sandmeyer reaction).

Boronic Acid Group: The boronic acid moiety can form boronate esters with diols, which can be a strategy for protection or for modifying the compound's solubility and reactivity. It can also be a handle for conversion to other functional groups.

Pyridine Ring: The pyridine ring itself can be subject to electrophilic aromatic substitution, although the directing effects of the amino, fluoro, and boronic acid groups would need to be considered. The nitrogen atom of the pyridine ring can also be quaternized.

A summary of potential non-catalytic transformations is provided in Table 2.

Table 2: Potential Non-Catalytic Functional Group Transformations

| Functional Group | Reagent/Condition | Potential Product |

|---|---|---|

| Amino Group | Acyl chloride / Anhydride | Amide |

| Amino Group | Sulfonyl chloride | Sulfonamide |

| Amino Group | NaNO₂, HCl then CuX | 6-Halogenated derivative |

| Boronic Acid | Diol (e.g., pinacol) | Boronate Ester |

Reversible Formation of Boronate Esters with Diols

This compound, in common with other boronic acids, readily undergoes a reversible dehydrative condensation reaction with 1,2- and 1,3-diols to form cyclic boronate esters. This reaction is a cornerstone of boronic acid chemistry, forming the basis for their use as sensors, protecting groups, and in bioconjugation. ualberta.ca The process is typically rapid, often reaching equilibrium within minutes in aqueous media, and does not require a catalyst. ualberta.ca

The formation of the boronate ester involves the attack of a hydroxyl group from the diol on the electron-deficient boron atom of the boronic acid. The equilibrium between the free boronic acid and the boronate ester is highly dependent on several factors, including the pH of the solution, the concentration of the diol, and the inherent structure of both the boronic acid and the diol. In aqueous solution, the boronic acid B(OH)₂ moiety exists in equilibrium with its hydrated, tetrahedral boronate form, B(OH)₃⁻. The formation of the more stable cyclic boronate ester is favored, particularly at pH values near or above the pKa of the boronic acid, where the more nucleophilic tetrahedral boronate species is more prevalent. nih.gov

While specific equilibrium constants for this compound with various diols are not available in the cited literature, the general principles can be outlined. The stability of the resulting boronate ester is influenced by the chelate effect and the nature of the diol. For example, five-membered rings formed with 1,2-diols are generally more stable than six-membered rings formed with 1,3-diols.

Table 1: General Factors Influencing Boronate Ester Formation Equilibrium

| Factor | Influence on Equilibrium | Rationale |

| pH | Higher pH (near/above pKa) shifts equilibrium toward the ester. | Favors the formation of the more reactive tetrahedral boronate anion [B(OH)₃]⁻. nih.gov |

| Diol Concentration | Higher concentration shifts equilibrium toward the ester. | Le Châtelier's principle; increases the probability of the forward reaction. |

| Diol Structure | 1,2-diols generally form more stable esters than 1,3-diols. | Formation of a thermodynamically favorable five-membered ring. |

| Solvent | Aqueous media allow for facile, reversible formation. | Water participates in the dehydration/hydrolysis equilibrium. |

Lewis Acid-Base Interactions of the Boronic Acid Moiety

The boron atom in this compound is a Lewis acid, characterized by its vacant p-orbital which can accept a pair of electrons from a Lewis base. In aqueous solution, the primary Lewis base is water (or hydroxide (B78521) ion), which coordinates to the boron atom to form the tetrahedral boronate anion, B(OH)₃⁻. The equilibrium between the trigonal boronic acid and the tetrahedral boronate is quantified by the acidity constant, pKa. semanticscholar.org

The pKa value of a boronic acid is a critical parameter that dictates its reactivity, particularly in diol binding. This value is highly sensitive to the electronic nature of the substituents on the aromatic ring. researchgate.net For this compound, three key electronic effects are at play:

Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which increases the Lewis acidity of the boron center, thereby lowering the pKa compared to its benzene (B151609) analogue. ljmu.ac.uk

Fluoro Substituent: The fluorine atom at the 4-position is strongly electron-withdrawing through its inductive effect. This effect further stabilizes the negative charge on the tetrahedral boronate, increasing the acidity of the boronic acid and lowering its pKa.

Amino Substituent: The amino group at the 6-position is an electron-donating group through resonance. This effect decreases the Lewis acidity of the boron center, which would tend to increase the pKa.

The net effect on the pKa will be a balance of these competing influences. While the precise pKa for this compound has not been documented in the available literature, it is expected that the potent electron-withdrawing effects of the ring nitrogen and the fluorine atom would dominate, resulting in a pKa lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.7-8.8). researchgate.net For context, the pKa for pyridine boronic acids typically falls in the range of 8.5-9.5, but strong electron-withdrawing groups can lower this value significantly. smolecule.com

Table 2: Predicted Electronic Influences on the Lewis Acidity of this compound

| Substituent/Feature | Position | Electronic Effect | Predicted Impact on Lewis Acidity (pKa) |

| Pyridine Nitrogen | 1 | Inductive (Electron-Withdrawing) | Increase (Lower pKa) |

| Boronic Acid | 3 | Lewis Acidic Center | - |

| Fluoro Group | 4 | Inductive (Strongly Electron-Withdrawing) | Increase (Lower pKa) |

| Amino Group | 6 | Resonance (Electron-Donating) | Decrease (Higher pKa) |

Reactivity of the Amino and Fluoro Substituents on the Pyridine Core

Beyond the chemistry of the boronic acid group, the amino and fluoro substituents on the pyridine ring possess their own characteristic reactivities, which can be exploited for further molecular elaboration.

The amino group at the 6-position is a nucleophilic center and a directing group for electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards such reactions. More commonly, the amino group can undergo reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amide derivatives.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate that can be displaced by a variety of nucleophiles (e.g., in Sandmeyer-type reactions).

Alkylation: Reaction with alkyl halides, although over-alkylation can be an issue.

The fluoro substituent at the 4-position significantly influences the reactivity of the pyridine ring. Fluorine is the most electronegative element, and its presence makes the carbon atom to which it is attached highly electron-deficient. This enhances the susceptibility of the ring to nucleophilic aromatic substitution (SNAr). nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine. nih.gov In the case of this compound, the fluorine atom is positioned para to the electron-donating amino group and meta to the ring nitrogen. While the SNAr reactivity is complex, the 4-position on a pyridine ring is generally activated towards nucleophilic attack. Therefore, the fluorine atom could potentially be displaced by strong nucleophiles (e.g., alkoxides, thiolates, amines) under appropriate conditions, allowing for the introduction of new functional groups at this position.

General Mechanistic Principles Governing this compound Transformations

Elucidation of Reaction Pathways and Intermediates

The transformations of this compound are governed by mechanistic pathways common to organoboron chemistry. A central feature is the facile interconversion of the boron center between a trigonal planar (sp²) and a tetrahedral (sp³) geometry.

In boronate ester formation , the mechanism is believed to proceed through the attack of one of the diol's hydroxyl groups on the sp²-hybridized boron atom. This is followed by the elimination of a water molecule and subsequent ring closure with the second hydroxyl group to form the cyclic ester. The process is reversible, with the reverse reaction being the hydrolysis of the ester. nih.gov The presence of the ortho-aminomethyl group in some phenylboronic acids has been shown to lower the pKa of the boronic acid, facilitating diol binding at neutral pH primarily through an electron-withdrawing effect. nih.gov A similar electronic influence can be anticipated from the substituents on the this compound ring.

In cross-coupling reactions (e.g., Suzuki-Miyaura coupling), the boronic acid does not react directly. The generally accepted mechanism involves three key stages:

Oxidative Addition: A low-valent palladium catalyst (Pd(0)) inserts into an aryl or vinyl halide bond.

Transmetalation: This is the key step involving the boronic acid. The organic group from the boron atom is transferred to the palladium center. This step typically requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).

Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

Intermediates in these reactions include the tetrahedral boronate "ate" complexes, various organopalladium species (e.g., Pd(II) intermediates after oxidative addition and transmetalation), and potentially boroxine (B1236090) species (cyclic anhydrides of boronic acids) which can also participate in some coupling reactions. ljmu.ac.uk

Kinetic and Thermodynamic Parameters of Key Reaction Steps

The rates and outcomes of reactions involving this compound are determined by the kinetic and thermodynamic parameters of each mechanistic step. While specific quantitative data for this compound are not available in the searched literature, general principles can be applied.

The formation of boronate esters is typically under thermodynamic control . The reaction is rapid and reversible, allowing the system to reach equilibrium where the product distribution is dictated by the relative stability of the reactants and products. ualberta.ca The stability of the boronate ester product is the driving force.

In contrast, many catalytic cross-coupling reactions can be under kinetic control , where the product distribution is determined by the relative rates of competing reaction pathways rather than the thermodynamic stability of the final products. libretexts.org For instance, in a Suzuki-Miyaura coupling, the rate-determining step can vary depending on the specific substrates and conditions, but it is often either the oxidative addition or the transmetalation. The electronic properties of the this compound will influence the rate of transmetalation. The electron-withdrawing nature of the fluoro-substituted pyridine ring could potentially retard this step compared to more electron-rich arylboronic acids, as it makes the organic group less nucleophilic and thus slower to transfer to the palladium center.

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, primarily employing density functional theory (DFT), are instrumental in understanding the electronic characteristics of this compound. These studies provide a foundational understanding of its reactivity and the influence of its substituents on the pyridine ring.

The reactivity of this compound is dictated by the distribution of electron density across the molecule. The presence of an electron-donating amino group and an electron-withdrawing fluorine atom, along with the boronic acid moiety, creates a nuanced electronic profile.

Theoretical calculations can predict the sites most susceptible to electrophilic and nucleophilic attack by analyzing molecular orbitals and electrostatic potential maps. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of electron-donating and accepting capabilities, respectively.

Bond dissociation energy (BDE) is a critical parameter for understanding the stability of the molecule and predicting its behavior in chemical reactions. While specific BDE values for this compound are not extensively reported in the literature, data from related substituted pyridines can provide valuable estimates. acs.orgwayne.edunih.gov

| Bond | Estimated Bond Dissociation Energy (kcal/mol) | Notes |

| C-B | 110-120 | The C-B bond is crucial for Suzuki-Miyaura coupling reactions. Its strength influences the efficiency of transmetalation. |

| C-F | 115-125 | The C-F bond is generally strong and less likely to cleave under typical reaction conditions. |

| C-N (amino) | 90-100 | The C-N bond of the amino group is relatively stable. |

| N-H (amino) | 85-95 | These bonds can participate in hydrogen bonding. |

This table presents estimated values based on computational studies of related compounds.

The aromaticity of the pyridine ring in this compound is modulated by the electronic effects of the fluorine and amino substituents. The amino group, being an electron-donating group, tends to increase the electron density of the pyridine ring, thereby enhancing its aromatic character. pressbooks.pub Conversely, the highly electronegative fluorine atom acts as an electron-withdrawing group through the inductive effect, which can decrease the ring's electron density. nih.gov

Computational methods such as nucleus-independent chemical shift (NICS) and harmonic oscillator model of aromaticity (HOMA) can be employed to quantify the aromaticity of the substituted pyridine ring. These calculations would likely reveal a pyridine ring with significant aromatic character, with the opposing electronic effects of the amino and fluoro groups creating a unique electronic environment. The interplay of these substituents also influences the acidity of the boronic acid and the basicity of the pyridine nitrogen. nih.gov

Conformational Analysis and Molecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial for its reactivity and its interactions with other molecules, such as enzymes or catalysts.

The presence of the amino and boronic acid groups in adjacent positions on the pyridine ring allows for the potential of intramolecular hydrogen bonding. Specifically, a hydrogen bond can form between a hydroxyl group of the boronic acid and the nitrogen atom of the amino group, or between an amino hydrogen and a boronic acid oxygen. researchgate.net Such interactions can significantly influence the molecule's preferred conformation and reactivity. nih.gov

Computational studies can predict the most stable conformers by calculating their relative energies. These calculations often reveal that conformers stabilized by intramolecular hydrogen bonds are lower in energy. nih.gov Steric hindrance between the substituents can also play a role in determining the rotational barriers around the C-B and C-N bonds.

In aqueous solutions, boronic acids exist in equilibrium with their corresponding boronate anions. rsc.orgacs.orgnih.gov The stability of these species is pH-dependent. Computational studies can model the solvation effects and predict the pKa of the boronic acid. The presence of the electron-withdrawing fluorine atom is expected to increase the acidity of the boronic acid, thus favoring the formation of the boronate species at a lower pH compared to unsubstituted phenylboronic acid. pnas.org

The stability of boronate esters, formed by the reaction of boronic acids with diols, can also be assessed computationally. These calculations are important for understanding the conditions required for protection and deprotection of the boronic acid functionality during multi-step syntheses.

| Species | Predicted Relative Stability in Aqueous Solution | Key Factors |

| Trigonal Boronic Acid | Favored at low pH | The neutral form is generally more stable in acidic conditions. |

| Tetrahedral Boronate Anion | Favored at higher pH | The formation of the anionic species is dependent on the pKa of the boronic acid. |

| Boronate Esters | Stability depends on the diol and solvent | Intramolecular coordination and steric effects influence stability. |

This table provides a general overview based on theoretical principles of boronic acid chemistry.

Theoretical Modeling of Reaction Mechanisms

This compound is a valuable substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. mdpi.commdpi.comnih.gov Theoretical modeling can provide detailed insights into the mechanism of these reactions, including the energies of intermediates and transition states.

DFT calculations can be used to model the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. These models can help to understand how the electronic properties of the this compound influence the reaction rate and yield. For example, the electron-rich nature of the substituted pyridine ring can facilitate the transmetalation step.

Furthermore, theoretical modeling can be used to investigate potential side reactions and to design more efficient catalytic systems for the coupling of this specific boronic acid.

Transition State Characterization for Cross-Coupling Pathways

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. nih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the catalytic cycle for such reactions. mdpi.comnih.gov This involves characterizing the geometries and energies of reactants, intermediates, products, and, most critically, the transition states that connect them.

The catalytic cycle of a Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations can model each of these stages for a substrate like this compound. The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step and is thus a major focus of computational studies. nih.gov

Hypothetical Transition State Analysis Data for a Suzuki-Miyaura Reaction

| Step in Catalytic Cycle | Species | Relative Energy (kcal/mol) | Key Interatomic Distances (Å) in TS |

|---|---|---|---|

| Oxidative Addition | Pd(0)L2 + Ar-X | 0.0 | - |

| TS_OA | +15.2 | Pd-C: 2.5, Pd-X: 2.8 | |

| Pd(II)(Ar)(X)L2 | -5.1 | - | |

| Transmetalation | Pd(II)(Ar)(X)L2 + Ar'B(OH)2 | -7.3 | - |

| TS_TM | +20.5 | Pd-C': 2.3, B-C': 1.8 | |

| Pd(II)(Ar)(Ar')L2 | -10.8 | - | |

| Reductive Elimination | TS_RE | +12.4 | C-C': 2.4 |

| Ar-Ar' + Pd(0)L2 | -35.6 | - |

Computational Insights into Catalyst-Substrate Binding

Understanding the non-covalent interactions between the palladium catalyst and the this compound substrate is essential for rational catalyst design. Computational methods can provide detailed insights into the geometry and energetics of the catalyst-substrate complex. biorxiv.org

In the context of a Suzuki-Miyaura reaction, the binding of the boronic acid to the palladium complex during the transmetalation step is a critical event. For this compound, several interactions can be envisaged and computationally modeled:

Coordination to Palladium: The nitrogen atom of the pyridine ring or the amino group could potentially coordinate to the palladium center, influencing the orientation of the substrate and the subsequent aryl transfer.

Ligand Interactions: The phosphine ligands typically used in palladium catalysts can have significant steric and electronic interactions with the substrate. DFT can quantify these interactions and help in selecting the optimal ligand to enhance reaction efficiency.

Intramolecular Interactions: The presence of the amino and fluoro groups on the pyridine ring can lead to intramolecular hydrogen bonding or other non-covalent interactions that might affect the substrate's conformation and its binding to the catalyst. chemrevlett.com

By analyzing the electron density distribution, orbital interactions, and steric maps of the catalyst-substrate complex, a detailed picture of the binding can be constructed. This information is invaluable for explaining experimentally observed reactivity and for designing more effective catalytic systems.

Predictive Models for Boronic Acid Behavior in Complex Chemical Environments

pH-Dependent Equilibria of Boronic Acids

The reactivity and solubility of boronic acids are highly dependent on the pH of the medium. Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻). The pKa of this equilibrium is a critical parameter. Computational models can be employed to predict the pKa of boronic acids.

Predictive models for pKa often involve calculating the Gibbs free energy change for the ionization reaction in a simulated aqueous environment, using methods like the conductor-like screening model (COSMO) or the polarizable continuum model (PCM).

Predicted pH-Dependent Speciation of a Substituted Arylboronic Acid

| pH | % Trigonal Form (R-B(OH)₂) | % Tetrahedral Form (R-B(OH)₃⁻) |

|---|---|---|

| 2 | >99.9 | <0.1 |

| 4 | >99.9 | <0.1 |

| 6 | 99.0 | 1.0 |

| 8 (Predicted pKa) | 50.0 | 50.0 |

| 10 | 1.0 | 99.0 |

| 12 | <0.1 | >99.9 |

Influence of Amine Proximity on Boron Acidity

The proximity of the amino group at the 6-position to the boronic acid at the 3-position in this compound introduces the possibility of intramolecular interactions that can significantly modulate the acidity of the boron center. nih.gov

One such interaction is the potential for the formation of an intramolecular dative bond between the lone pair of the amino nitrogen and the vacant p-orbital of the boron atom. This would lead to the formation of a five-membered ring structure, effectively increasing the coordination number of the boron from three to four, even in the absence of an external base. Such an intramolecular coordination would stabilize the tetrahedral geometry around the boron, thereby increasing its Lewis acidity and lowering the pKa for the formation of the boronate anion.

Computational studies can quantify the strength of this intramolecular N-B interaction by analyzing the bond distance, electron density at the bond critical point (using Atoms in Molecules theory), and the natural bond orbital (NBO) analysis. These calculations can provide a quantitative estimate of the extent to which the proximate amino group enhances the acidity of the boronic acid, a crucial piece of information for predicting its behavior in various chemical environments.

Advanced Applications and Research Frontiers of 6 Amino 4 Fluoropyridin 3 Yl Boronic Acid

Utilization in the Synthesis of Complex Organic Architectures

The structural attributes of (6-Amino-4-fluoropyridin-3-yl)boronic acid make it a highly valuable reagent in the construction of intricate organic molecules. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, while the amino and fluoro substituents provide opportunities for further functionalization and modulation of physicochemical properties.

Construction of Substituted Biaryls and Oligopyridines

This compound is an ideal candidate for the synthesis of substituted biaryls and oligopyridines through the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds. organic-chemistry.orgnih.govsnnu.edu.cnresearchgate.netresearchgate.netresearchgate.netorgsyn.orgnih.govmdpi-res.com The aminopyridine core of this boronic acid is a prevalent motif in numerous biologically active compounds. researchgate.netrsc.orgresearchgate.netnih.gov

The presence of the amino group can influence the electronic properties of the pyridine (B92270) ring, potentially enhancing the efficiency of the cross-coupling reaction. Moreover, the fluorine atom can modulate the compound's reactivity and the properties of the resulting biaryl or oligopyridine products. scispace.commdpi.comresearchgate.netnih.govbenthamscience.comunilag.edu.ng For instance, fluorine substitution is a common strategy in drug design to improve metabolic stability and binding affinity. mdpi.comresearchgate.netnih.gov

Below is a table of representative Suzuki-Miyaura coupling reactions with analogous aminopyridine boronic acids, illustrating the potential applications of this compound.

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 2-Chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-(2-Methoxyphenyl)pyridine | 99 |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 5-Amino-2-(2,6-dimethylphenyl)pyridine | 82 |

| 3-Bromo-5-(trifluoromethyl)pyridine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 3-(4-Methylphenyl)-5-(trifluoromethyl)pyridine | 85 |

| 4-Iodobenzonitrile | (6-Aminopyridin-3-yl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 4-(6-Aminopyridin-3-yl)benzonitrile | 92 |

This table presents data from analogous reactions to illustrate the potential of this compound in similar transformations.

Incorporation into Diverse Heterocyclic Systems

Beyond biaryl synthesis, this compound can serve as a precursor for the construction of more complex heterocyclic systems. mdpi.comnih.govnih.govresearchgate.net The amino group can be a nucleophilic handle for annulation reactions, allowing for the fusion of additional rings onto the pyridine core. This is a valuable strategy for creating novel scaffolds for drug discovery. nih.govnih.gov

The fluorine atom can also play a crucial role in directing the regioselectivity of these cyclization reactions and can impart unique electronic properties to the final heterocyclic product. The development of novel synthetic methodologies that leverage the unique reactivity of this building block could lead to the discovery of new classes of bioactive molecules. nih.gov

Integration into Combinatorial Synthesis and Library Generation

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening. nih.govresearchgate.net The multifunctional nature of this compound makes it an excellent building block for the generation of chemical libraries. nih.govwhiterose.ac.uknih.govresearchgate.netnih.govdrugdesign.org

High-Throughput Methodologies for Scaffold Diversification

The distinct reactivity of the boronic acid and amino groups allows for orthogonal chemical transformations. For example, the boronic acid can be used in a Suzuki-Miyaura coupling, followed by a variety of reactions at the amino group, such as acylation, alkylation, or sulfonylation. This two-step diversification strategy can be readily adapted to high-throughput synthesis platforms, enabling the rapid generation of a large library of compounds from a single, versatile starting material. nih.govwhiterose.ac.uk

Design of Compound Libraries for Chemical Biology Probes

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in a wide range of biologically active compounds. researchgate.net By using this compound as a core building block, it is possible to design and synthesize focused libraries of compounds for screening against specific biological targets. The fluorine atom can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of the library members, increasing the likelihood of identifying potent and selective chemical probes.

Role in the Development of Chemical Sensors and Probes

Boronic acids are well-known for their ability to reversibly bind to diols, making them valuable components in the design of chemical sensors for carbohydrates and other biologically important molecules. mdpi.comnih.govrsc.orgmdpi.comacs.org The incorporation of a fluorophore into a boronic acid-containing molecule can lead to a fluorescent sensor that exhibits a change in its emission upon binding to a target analyte. nih.govrsc.org

This compound possesses several features that make it an attractive candidate for the development of novel chemical sensors and probes. The aminopyridine core itself can exhibit fluorescence, and its photophysical properties can be modulated by the substitution pattern. mdpi.com The amino group provides a convenient handle for the attachment of other fluorophores or reporter groups.

Furthermore, the interaction of the boronic acid moiety with an analyte could induce a change in the electronic structure of the aminopyridine ring, leading to a detectable change in its fluorescence. The fluorine atom could also enhance the sensitivity and selectivity of the sensor by modulating the Lewis acidity of the boronic acid and influencing non-covalent interactions with the target molecule.

Fluorinated Boronic Acid-Appended Systems for 19F NMR Sensing Applications

The presence of a fluorine atom in this compound is particularly advantageous for its use in ¹⁹F Nuclear Magnetic Resonance (NMR) sensing applications. ¹⁹F NMR is a powerful analytical technique due to the 100% natural abundance of the ¹⁹F isotope, its high sensitivity, and the large chemical shift range, which is highly sensitive to the local electronic environment. nih.govresearchgate.net

In sensing systems, fluorinated boronic acids act as receptors for target analytes, particularly diols such as saccharides. The binding event between the boronic acid group and a diol molecule induces a change in the electronic environment around the nearby fluorine atom. This alteration is detected as a measurable change in the ¹⁹F NMR chemical shift, allowing for the detection and quantification of the analyte. nih.gov

Fluorinated boronic acid-appended pyridinium (B92312) salts have been successfully employed for diol sensing. nih.gov These systems demonstrate high sensitivity and selectivity, are water-soluble, and their ¹⁹F-NMR analyte fingerprint is robust across a range of pH levels, making them suitable for applications in complex biological fluids. nih.gov For instance, researchers have demonstrated the ability to detect glucose in synthetic urine samples down to millimolar concentrations using this approach. nih.gov The distinct chemical shifts produced upon binding to different analytes allow for the clear detection and discrimination of a wide array of compounds, including monosaccharides, polyols, and nucleotides. nih.gov

Table 1: Illustrative ¹⁹F NMR Chemical Shift Changes in a Fluorinated Boronic Acid Sensor

| State | Analyte | Illustrative Δδ (ppm) | Description |

|---|---|---|---|

| Unbound Sensor | None | 0 | The baseline chemical shift of the fluorine atom on the pyridine ring. |

| Bound Sensor | Glucose | +1.5 | Binding of glucose to the boronic acid causes a downfield shift in the ¹⁹F signal. |

| Bound Sensor | Fructose | +2.3 | Fructose, binding with a different affinity/conformation, induces a larger shift. |

| Bound Sensor | Catechol | -0.8 | A different class of diol causes a distinct upfield shift, allowing for discrimination. |

Note: Data are illustrative to demonstrate the principle of ¹⁹F NMR sensing.

Design of Boronic Acid-Based Recognition Elements

Boronic acids are exceptional synthetic receptors due to their ability to form specific and reversible covalent bonds with molecules containing 1,2- or 1,3-cis-diol functionalities. mdpi.comnih.gov This interaction forms stable five- or six-membered cyclic esters, making boronic acid-based materials ideal for the recognition of biologically significant molecules like carbohydrates, glycoproteins, and ribonucleic acids. mdpi.comnih.gov

This compound is a sophisticated recognition element. The electron-withdrawing nature of the fluorine atom and the pyridine ring can increase the Lewis acidity of the boron atom, which can influence its binding affinity and optimal pH for diol complexation. Furthermore, the amino group introduces a key functionality. A close structural analog, 6-aminopyridine-3-boronic acid, has been shown to exhibit a lower optimal binding pH (around 5.0) compared to traditional phenylboronic acids, which typically require basic conditions (pH > 8.5). nih.gov This is a significant advantage as it allows for the selective enrichment of labile biomolecules under milder, neutral, or even acidic conditions, minimizing the risk of degradation. nih.gov The aminopyridine scaffold can also enhance water solubility and binding affinity. nih.gov

These tailored properties enable the design of highly effective recognition elements for biosensors, affinity chromatography, and systems for the selective extraction of cis-diol-containing compounds from complex biological samples. nih.govnih.gov

Table 2: Comparison of Boronic Acid Recognition Elements

| Feature | Phenylboronic Acid (PBA) | 6-Aminopyridine-3-boronic Acid |

|---|---|---|

| Optimal Binding pH | Typically basic (pH > 8.5) | Neutral or acidic (pH ~5.0) nih.gov |

| Binding Affinity | Moderate | High nih.gov |

| Water Solubility | Varies, often limited | Excellent nih.gov |

| Applications | General saccharide sensing | Enrichment of labile biomolecules, sensing in biological fluids nih.gov |

Contributions to Foundational Organic Chemistry Methodologies

As a multifunctional building block, this compound plays a significant role in the development of new synthetic methods and the advancement of catalysis.

Development of Novel Synthetic Routes for Functionalized Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The development of methods to create highly substituted and functionalized pyridines is a central goal in synthetic chemistry. This compound is a versatile starting material for achieving this molecular complexity due to its multiple reactive sites.

Suzuki-Miyaura Cross-Coupling: The boronic acid group at the C3 position is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the straightforward introduction of a vast array of aryl, heteroaryl, or vinyl substituents at this position, creating complex pyridine derivatives that would be difficult to access otherwise.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C4 position is activated towards nucleophilic aromatic substitution. nih.gov Fluoropyridines are known to be highly reactive in SNAr reactions, often more so than their chloro- or bromo-analogs. nih.gov This allows for the displacement of the fluoride (B91410) by various nucleophiles (e.g., O-, N-, S-based) to install new functional groups.

Amino Group Functionalization: The amino group at the C6 position can be readily modified through acylation, alkylation, or diazotization, providing another handle for elaborating the pyridine core.

The strategic combination of these reactions allows for a modular and efficient approach to building libraries of polysubstituted pyridines from a single, advanced intermediate.

Table 3: Synthetic Utility of this compound

| Position | Functional Group | Key Reaction Type | Potential Modifications |

|---|---|---|---|

| C3 | Boronic Acid | Suzuki-Miyaura Coupling | Introduction of aryl, vinyl, and alkyl groups. |

| C4 | Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Introduction of alkoxy, amino, and thioether groups. |

| C6 | Amine | Acylation, Alkylation, Sandmeyer Reaction | Formation of amides, secondary/tertiary amines, conversion to other functional groups. |

Advancement of Catalysis for Challenging Substrates

The structure of this compound suggests its potential use in the design of novel ligands for transition metal catalysis. The nitrogen atom of the pyridine ring and the exocyclic amino group at the C6 position can act as a bidentate "pincer" ligand, capable of coordinating to a metal center. This N,N-chelation motif is common in catalyst design and can impart unique stability and reactivity to the metallic complex.

While direct catalytic applications of this specific compound are not yet widely reported, its structural elements are highly relevant. The electronic properties of the ligand, and thus the activity of the catalyst, could be fine-tuned by modifying the substituents on the pyridine ring. The boronic acid functionality offers a unique advantage: it can serve as an anchor to immobilize the catalytic complex onto a solid support (e.g., silica (B1680970) or a polymer resin). This heterogenization of a homogeneous catalyst simplifies product purification, allows for catalyst recycling, and is a key goal in the development of sustainable chemical processes. The design of such supported catalysts is a frontier in catalysis research, aimed at bridging the gap between the high activity of homogeneous catalysts and the practical advantages of heterogeneous ones.

Future Research Directions and Concluding Perspectives

Exploration of Unconventional Reactivity Modes for (6-Amino-4-fluoropyridin-3-yl)boronic Acid

The inherent chemical functionalities of this compound present opportunities to explore reactivity patterns that diverge from its well-established role in Suzuki-Miyaura cross-coupling reactions. The presence of the amino group, the fluorine atom, and the boronic acid moiety on a pyridine (B92270) scaffold creates a unique electronic and steric environment that could be harnessed for novel chemical transformations.